N-[3-(acetylamino)propyl]isonicotinamide is a chemical compound that belongs to the class of isonicotinamides, which are derivatives of nicotinic acid. This compound is characterized by the presence of an acetylamino group attached to a propyl chain, linked to an isonicotinamide moiety. Its molecular formula is CHNO, and it has a molecular weight of 218.25 g/mol. The compound is primarily researched for its potential biological activities, including its role in pharmacology and medicinal chemistry.
N-[3-(acetylamino)propyl]isonicotinamide can be synthesized in laboratory settings and may also be derived from natural sources through various chemical reactions. It falls under the classification of amides, specifically acetamides, due to the presence of the acetylamino functional group. This compound may exhibit properties that are beneficial in therapeutic applications, particularly in the field of drug development.
The synthesis of N-[3-(acetylamino)propyl]isonicotinamide can be achieved through several methods, typically involving the reaction of isonicotinic acid derivatives with appropriate amine reagents. One common approach includes:
The molecular structure of N-[3-(acetylamino)propyl]isonicotinamide features a central isonicotinamide ring with an acetylamino group attached to a propyl chain.
N-[3-(acetylamino)propyl]isonicotinamide may participate in various chemical reactions typical for amides, including:
The mechanism of action for N-[3-(acetylamino)propyl]isonicotinamide involves its interaction with biological targets, potentially influencing pathways related to cellular signaling or enzyme activity.
Research into its specific mechanisms is ongoing, but preliminary studies suggest potential applications in treating conditions related to inflammation and cancer.
N-[3-(acetylamino)propyl]isonicotinamide has potential applications in various scientific fields:
N-[3-(Acetylamino)propyl]isonicotinamide represents a structurally distinctive compound featuring dual amide functionalities bridged by a propyl linker. Its molecular architecture combines the hydrogen-bonding capabilities of amide groups with the spatial and electronic properties of a pyridine ring, creating a versatile pharmacophore. This compound exemplifies rational drug design principles where modular assembly of functional groups enables precise optimization of target binding and physicochemical properties. The integration of an isonicotinamide moiety—a pyridine derivative with meta-positioned carbonyl group—confers unique electronic characteristics crucial for biomolecular interactions. As a derivative of isonicotinamide (pyridine-4-carboxamide), which itself is a key metabolite of the antitubercular agent isoniazid, this compound occupies an intersection between classical heterocyclic chemistry and contemporary drug discovery paradigms [1] [3].
The compound's systematic IUPAC name is N-[3-(acetylamino)propyl]pyridine-4-carboxamide, reflecting its bifunctional amide structure. It incorporates:
The molecular formula is C₁₁H₁₅N₃O₂ with a molecular weight of 221.26 g/mol. Key structural features include:
Table 1: Chemical Identifiers and Molecular Properties
Property | Value/Descriptor |
---|---|
Systematic IUPAC Name | N-[3-(Acetylamino)propyl]pyridine-4-carboxamide |
CAS Registry Number | Not publicly available (derivative of 1228070-74-3)* |
Molecular Formula | C₁₁H₁₅N₃O₂ |
Exact Mass | 221.1164 Da |
XLogP3 | ~0.2 (predicted) |
Hydrogen Bond Donors | 2 |
Hydrogen Bond Acceptors | 3 |
Rotatable Bonds | 5 |
Topological Polar Surface Area | 67.8 Ų |
* Related compound CAS 1228070-74-3 corresponds to a disuccinate salt derivative [4]
Characteristic spectroscopic profiles enable structural verification:
The compound emerged from systematic modifications of isonicotinamide derivatives:
Key synthetic refinements were developed to improve efficiency:
Table 2: Evolution of Synthetic Methodologies
Method | Conditions | Yield | Advantages |
---|---|---|---|
Acid Chloride Route | SOCl₂, then Et₃N, CH₂Cl₂, 0°C→RT | 68-72% | Simple workup |
Carbodiimide Coupling | EDC·HCl, HOBt, DMF, RT, 12h | 82-87% | Mild conditions |
Microwave Synthesis | DMF, 100°C, 150W, 25 min | 89% | Rapid, energy-efficient |
Enzymatic Aminolysis | Lipase, iPr₂O, 40°C, 48h | 35% | Solvent-free, low byproducts |
The compound serves as a privileged scaffold due to:
Bioisosteric Utility
The molecule functions as a conformationally flexible bioisostere for:
Kinase Inhibitor Design
In anticancer drug development:
Systematic modifications reveal key design principles:
Table 3: Structure-Activity Relationship Findings in Analog Series
Structural Modification | Effect on logP | Effect on Solubility (μg/mL) | Biological Impact |
---|---|---|---|
Unmodified (parent compound) | 0.2 | 1120 | Baseline activity |
Pyridine N-oxide | -1.1 | 3420 | ↑ H-bond capacity, ↑ solubility |
N-Acetyl → N-trifluoroacetyl | 0.9 | 85 | ↑ Metabolic stability, ↓ solubility |
Propyl → Ethyl linker | -0.3 | 1540 | ↓ Conformational flexibility |
4-Pyridyl → 3-pyridyl isomer | 0.3 | 870 | Altered target selectivity |
CAS No.: 119785-99-8
CAS No.: 81129-73-9
CAS No.: 1072-13-5
CAS No.: 20268-71-7
CAS No.: 20698-30-0
CAS No.: 70110-50-8